3-fluoro-2-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine
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Overview
Description
Imidazo[1,2-a]pyridines, including compounds like 3-fluoro-2-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine, have gained significant interest in drug development due to their potent medicinal properties. The discovery of novel methods for their synthesis and functionalization remains an exciting area of research, with both transition metal catalysis and metal-free approaches contributing to significant developments (R. Shankar et al., 2023).
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. For compounds like 3-fluoro-2-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine, innovative synthetic routes often involve direct C-H functionalization or metal-free approaches. These methodologies allow for precise functionalization of the imidazo[1,2-a]pyridine scaffold at specific carbon atoms, enabling the synthesis of a wide range of derivatives (R. Shankar et al., 2023).
Molecular Structure Analysis
The molecular structure of 3-fluoro-2-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine features a complex arrangement of rings, including imidazo[1,2-a]pyridine, oxadiazole, and pyrrolidine rings. This arrangement contributes to the compound's unique chemical properties and biological activity. The precise spatial arrangement of these rings and substituents plays a critical role in the compound's interaction with biological targets (G. Verma et al., 2019).
Chemical Reactions and Properties
The compound's chemical reactivity is influenced by the presence of reactive sites within its structure, such as the imidazo[1,2-a]pyridine core and the oxadiazole ring. These sites enable a range of chemical reactions, including nucleophilic substitutions and electrophilic additions, contributing to the versatility of this scaffold in synthetic chemistry (M. Y. Moskalik, 2023).
Physical Properties Analysis
The physical properties of 3-fluoro-2-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}imidazo[1,2-a]pyridine, such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of fluorine atoms and the oxadiazole ring affects its lipophilicity and hydrogen bonding capability, impacting its solubility and absorption characteristics (D. Sharma et al., 2022).
Chemical Properties Analysis
The chemical properties of this compound, including acidity, basicity, and reactivity towards various reagents, are determined by its functional groups. The imidazo[1,2-a]pyridine core imparts stability and reactivity, making it an essential scaffold in medicinal chemistry for the development of new pharmacologically active compounds (Giovanna Li Petri et al., 2021).
properties
IUPAC Name |
(3-fluoroimidazo[1,2-a]pyridin-2-yl)-[(2S)-2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2/c1-10(2)15-20-16(25-21-15)11-6-5-9-22(11)17(24)13-14(18)23-8-4-3-7-12(23)19-13/h3-4,7-8,10-11H,5-6,9H2,1-2H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKLKTLMKWKAAN-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCCN2C(=O)C3=C(N4C=CC=CC4=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NOC(=N1)[C@@H]2CCCN2C(=O)C3=C(N4C=CC=CC4=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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